molecular formula C13H11N3O5 B8410387 Ethyl 1,6-dihydro-6-oxo-2-(2-nitrophenyl)pyrimidine-5-carboxylate

Ethyl 1,6-dihydro-6-oxo-2-(2-nitrophenyl)pyrimidine-5-carboxylate

Cat. No. B8410387
M. Wt: 289.24 g/mol
InChI Key: BCXUQKLCLIQWQM-UHFFFAOYSA-N
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Patent
US04082751

Procedure details

Diethyl ethoxymethylenemalonate (0.73 g., 3.44 mmoles), potassium carbonate (0.95 g., 6.88 mmoles), and ethanol (11 ml.) were added to 2-nitrobenzamidine hydrochloride (0.69 g., 3.44 mmoles)(prepared according to general method disclosed in U.S. Pat. No. 2,450,386). The mixture was heated under reflux for 3.5 hours. The cooled mixture was filtered. The filtrate was poured into ice-water (150 ml.) and the pH adjusted to 6.0 with acetic acid. The precipitate was collected and dried to give the title compound (0.20 g., 20.2%), m.p. 171°-175°. Recrystallization from acetonitrile gave analytical material, m.p. 175°-177°.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
20.2%

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]([O:13]CC)=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C(=O)([O-])[O-].[K+].[K+].Cl.[N+:23]([C:26]1[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=1[C:28]([NH2:30])=[NH:29])([O-:25])=[O:24]>C(O)C>[O:13]=[C:11]1[NH:30][C:28]([C:27]2[CH:31]=[CH:32][CH:33]=[CH:34][C:26]=2[N+:23]([O-:25])=[O:24])=[N:29][CH:4]=[C:5]1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
0.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C(=N)N)C=CC=C1
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
ADDITION
Type
ADDITION
Details
The filtrate was poured into ice-water (150 ml.)
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CN=C(N1)C1=C(C=CC=C1)[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 20.2%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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